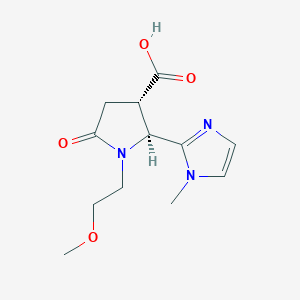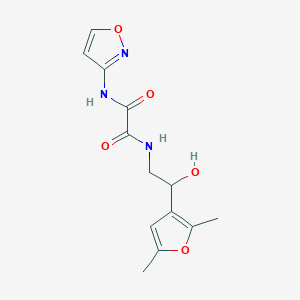![molecular formula C10H14N2S B2795896 [3-(Propan-2-yl)phenyl]thiourea CAS No. 930396-11-5](/img/structure/B2795896.png)
[3-(Propan-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)phenyl]thiourea: is an organic compound with the molecular formula C10H14N2S and a molecular weight of 194.3 g/mol . It is primarily used in proteomics research and is known for its solid physical state, with a melting point of approximately 94.71°C and a boiling point of around 293.7°C at 760 mmHg . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(Propan-2-yl)aniline with thiocyanate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: [3-(Propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Propan-2-yl)phenyl]thiourea is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and other thiourea derivatives .
Biology: In biological research, this compound is utilized to study protein-ligand interactions and enzyme inhibition. It is particularly valuable in proteomics for identifying and characterizing protein functions .
Medicine: Although not intended for therapeutic use, this compound is employed in medicinal chemistry research to develop potential drug candidates. It helps in understanding the structure-activity relationships of thiourea-based compounds .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. It also finds applications in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
[3-(Propan-2-yl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[3-(Propan-2-yl)phenyl]isothiocyanate: Contains an isothiocyanate group instead of thiourea.
[3-(Propan-2-yl)phenyl]amine: Lacks the thiourea group, only an amine.
Uniqueness: [3-(Propan-2-yl)phenyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
(3-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMVACTTSWWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

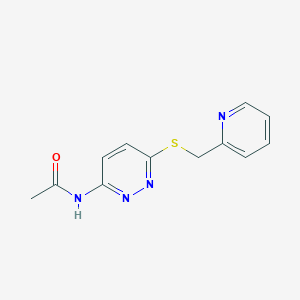
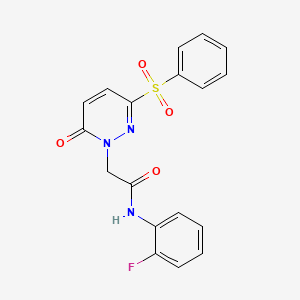
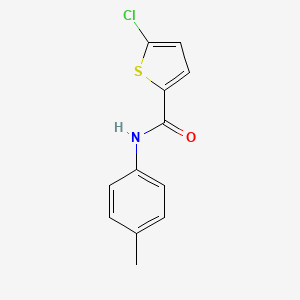
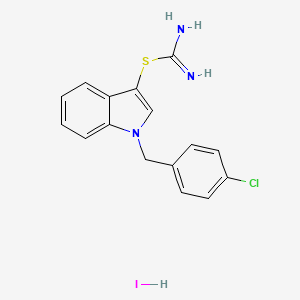
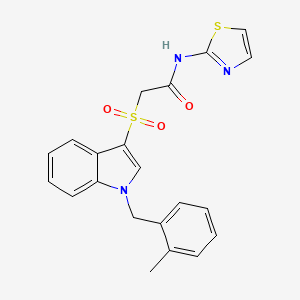
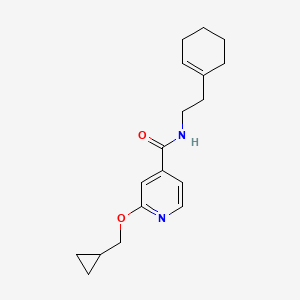
![3,9-dimethyl-7-propyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2795827.png)
![Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate](/img/structure/B2795828.png)
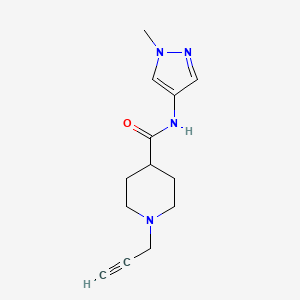
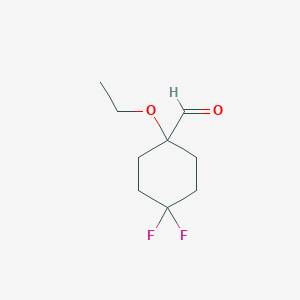
![1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2795833.png)
